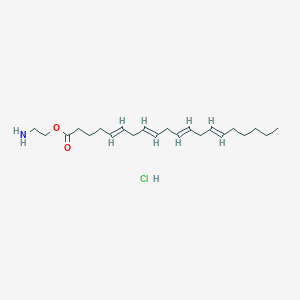
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-arachidonoyl ethanolamine, also known as virodhamine, is an endocannabinoid and a nonclassic eicosanoid derived from arachidonic acid. It is formed by the ester linkage of arachidonic acid and ethanolamine. This compound acts as an antagonist of the CB1 receptor and an agonist of the CB2 receptor . It is found in various tissues, including the human hippocampus and peripheral tissues that express CB2 receptors .
准备方法
Synthetic Routes and Reaction Conditions
O-arachidonoyl ethanolamine can be synthesized enzymatically by reacting purified arachidonic acid with ethanolamine in hexane using Novozym 435 lipase . The process involves enriching arachidonic acid from arachidonic acid-rich oil through urea inclusion and silver nitrate solution fractionation . The enriched arachidonic acid is then reacted with ethanolamine to form O-arachidonoyl ethanolamine with high yield and purity .
Industrial Production Methods
The industrial production of O-arachidonoyl ethanolamine follows similar principles as the laboratory synthesis but on a larger scale. The use of biocatalysts like Novozym 435 lipase ensures scalability and efficiency in the production process .
化学反应分析
Types of Reactions
O-arachidonoyl ethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds in the arachidonic acid moiety.
Substitution: Substitution reactions can occur at the ethanolamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the ester linkage .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of O-arachidonoyl ethanolamine, which can have different biological activities .
科学研究应用
O-arachidonoyl ethanolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and amidation reactions.
Biology: It serves as a tool to investigate the endocannabinoid system and its role in various physiological processes.
作用机制
O-arachidonoyl ethanolamine exerts its effects by interacting with cannabinoid receptors. It acts as an antagonist of the CB1 receptor and an agonist of the CB2 receptor . The interaction with these receptors modulates various signaling pathways, including those involved in pain perception, inflammation, and immune response . The compound also influences the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body .
相似化合物的比较
Similar Compounds
Anandamide (N-arachidonoylethanolamine): Similar to O-arachidonoyl ethanolamine but with an amide linkage instead of an ester linkage.
2-arachidonoylglycerol (2-AG): Another endocannabinoid with a glycerol backbone instead of ethanolamine.
Oleamide: A fatty acid amide with similar biological activities.
Uniqueness
O-arachidonoyl ethanolamine is unique due to its ester linkage, which distinguishes it from other endocannabinoids like anandamide and 2-arachidonoylglycerol . This unique structure results in different receptor binding affinities and biological activities, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C22H38ClNO2 |
|---|---|
分子量 |
384.0 g/mol |
IUPAC 名称 |
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate;hydrochloride |
InChI |
InChI=1S/C22H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;1H/b7-6+,10-9+,13-12+,16-15+; |
InChI 键 |
BNTZVCDZOZGRSZ-RNQKAMQASA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCN.Cl |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


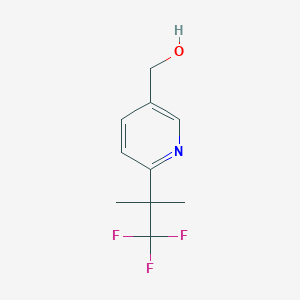
![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)

![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)
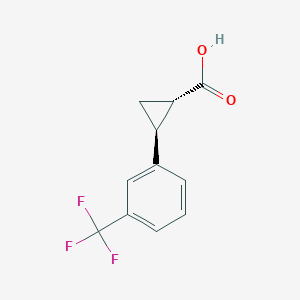
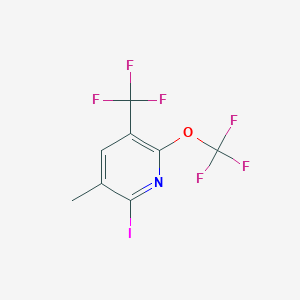
![3-[(10S,13R,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14798932.png)

![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
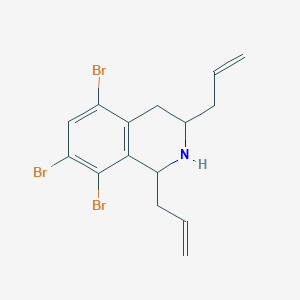

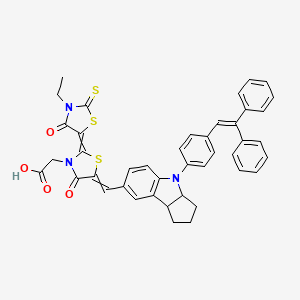
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)

